molecular formula C14H15ClN2O2 B2924031 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1396867-57-4

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No.: B2924031
CAS No.: 1396867-57-4
M. Wt: 278.74
InChI Key: OVPSJBYWATXQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide group, a chloro substituent, and a hydroxyl group attached to a pyrrole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The process may include:

  • Formation of the pyrrole ring through cyclization reactions.

  • Introduction of the hydroxyl group via hydroxylation reactions.

  • Attachment of the benzamide group through amide bond formation.

  • Chlorination to introduce the chloro substituent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the benzamide group to an amine.

  • Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of 3-chloro-N-(2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.

  • Reduction: Production of 3-chloro-N-(2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.

  • Substitution: Generation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis and medicinal chemistry.

Biology: The compound exhibits biological activity, making it useful in studying biological processes and developing new drugs. It may interact with various biomolecules, influencing cellular functions and signaling pathways.

Medicine: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide has potential therapeutic applications. It may be investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-N-(2-hydroxyethyl)benzamide

  • 3-Chloro-N-(2-hydroxypropyl)benzamide

  • 3-Chloro-N-(2-hydroxybutyl)benzamide

Uniqueness: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide stands out due to its unique pyrrole ring and the presence of both hydroxyl and chloro substituents. These features contribute to its distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-17-7-3-6-12(17)13(18)9-16-14(19)10-4-2-5-11(15)8-10/h2-8,13,18H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPSJBYWATXQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.